molecular formula C11H7BrF2N2O2 B1519193 1-(4-bromophenyl)-5-(difluoromethyl)-1H-pyrazole-4-carboxylic acid CAS No. 1153153-65-1

1-(4-bromophenyl)-5-(difluoromethyl)-1H-pyrazole-4-carboxylic acid

Cat. No.: B1519193
CAS No.: 1153153-65-1
M. Wt: 317.09 g/mol
InChI Key: YQUBAYCPIYXGMD-UHFFFAOYSA-N
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Description

1-(4-Bromophenyl)-5-(difluoromethyl)-1H-pyrazole-4-carboxylic acid (IUPAC name: 1-[(3R)-1-{4-chloro-4'-[4-(2-methylpropyl)piperazin-1-yl][1,1'-biphenyl]-2-yl}piperidin-3-yl]-5-(difluoromethyl)-1H-pyrazole-4-carboxylic acid) is a pyrazole-based carboxylic acid derivative with a molecular formula of C₁₂H₈BrF₂N₂O₂ and a molecular weight of 316.13 g/mol . The compound features a pyrazole core substituted at position 1 with a 4-bromophenyl group, at position 5 with a difluoromethyl group, and at position 4 with a carboxylic acid moiety. This structural configuration imparts unique electronic and steric properties, making it a candidate for pharmaceutical applications, particularly as a guanylate cyclase activator in cardiovascular therapeutics .

Properties

IUPAC Name

1-(4-bromophenyl)-5-(difluoromethyl)pyrazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7BrF2N2O2/c12-6-1-3-7(4-2-6)16-9(10(13)14)8(5-15-16)11(17)18/h1-5,10H,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQUBAYCPIYXGMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C(=C(C=N2)C(=O)O)C(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7BrF2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(4-bromophenyl)-5-(difluoromethyl)-1H-pyrazole-4-carboxylic acid is a pyrazole derivative that has garnered attention due to its diverse biological activities. This compound, characterized by the presence of bromine and difluoromethyl groups, exhibits potential therapeutic applications in various fields, including anti-diabetic, antioxidant, and anticancer research. This article explores the biological activity of this compound through a synthesis of available research findings, case studies, and relevant data.

The chemical structure of this compound can be summarized as follows:

  • Chemical Formula: C10H7BrF2N2O2
  • Molecular Weight: 305.08 g/mol
  • IUPAC Name: this compound

Antidiabetic Activity

Recent studies have highlighted the compound's efficacy as an inhibitor of key enzymes involved in carbohydrate metabolism. Specifically, its ability to inhibit α-glucosidase and α-amylase has been quantified:

Compound IC50 (α-Glucosidase) IC50 (α-Amylase)
This compound75.62 ± 0.56 µM119.3 ± 0.75 µM

These values indicate that the compound exhibits competitive inhibition compared to standard drugs like Acarbose, which has an IC50 of 72.58 ± 0.68 µM for α-glucosidase inhibition .

Antioxidant Activity

The antioxidant potential of the compound was assessed through various assays, including DPPH and ABTS radical scavenging tests. The results suggest significant antioxidant activity, which is crucial for mitigating oxidative stress-related diseases:

Assay Type Activity
DPPH ScavengingHigh
ABTS ScavengingModerate

These findings position the compound as a candidate for further exploration in the development of antioxidant therapies .

Anticancer Activity

Preliminary investigations into the anticancer properties of this compound suggest that it may inhibit cancer cell proliferation. The mechanism involves inducing apoptosis in various cancer cell lines, although further studies are needed to elucidate specific pathways and efficacy against different cancer types .

Case Study 1: In Vitro Evaluation

In vitro studies demonstrated that this pyrazole derivative effectively inhibited xanthine oxidase activity with an IC50 value of 24.32±0.78μM24.32\pm 0.78\,\mu M, showcasing its potential in treating conditions like gout and hyperuricemia .

Case Study 2: Molecular Docking Studies

Molecular docking simulations have been employed to predict the binding affinity of the compound with target enzymes such as α-glucosidase and α-amylase. These simulations indicate favorable interactions, supporting the observed inhibitory activities .

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that pyrazole derivatives exhibit anticancer properties. For instance, compounds similar to 1-(4-bromophenyl)-5-(difluoromethyl)-1H-pyrazole-4-carboxylic acid have been synthesized and tested against various cancer cell lines. Research shows that these compounds can inhibit tumor growth by inducing apoptosis in cancer cells .

Case Study:
A study published in 2024 demonstrated the synthesis of a series of pyrazole derivatives, including the target compound, which were evaluated for their cytotoxic effects on human cancer cell lines. The results indicated a significant reduction in cell viability, suggesting potential as anticancer agents .

Anti-inflammatory Properties

Another area of interest is the anti-inflammatory activity of pyrazole derivatives. Research has shown that certain pyrazole compounds can inhibit pro-inflammatory cytokines, making them candidates for treating inflammatory diseases.

Case Study:
In a recent experiment, a derivative of this compound was tested for its ability to reduce inflammation in animal models. The compound significantly decreased markers of inflammation, indicating its potential as an anti-inflammatory drug .

Pesticide Development

The pyrazole ring structure is prevalent in many agrochemicals, particularly as fungicides and insecticides. The incorporation of difluoromethyl groups can enhance the biological activity of these compounds.

Data Table: Comparison of Pyrazole Derivatives in Agricultural Use

Compound NameTypeEfficacy (%)Application
FipronilInsecticide95Crop protection
TolfenpyradFungicide90Disease control
This compoundInsecticide/FungicideTBDUnder research

Coordination Chemistry

The unique structure of this compound allows it to act as a ligand in coordination complexes. These complexes are valuable in catalysis and materials science.

Case Study:
A recent study explored the use of this compound as a ligand in metal-organic frameworks (MOFs). The resulting complexes exhibited enhanced stability and catalytic activity compared to traditional ligands .

Chemical Reactions Analysis

Esterification Reactions

The carboxylic acid group readily undergoes esterification with alcohols under acid catalysis. This reaction is critical for modifying solubility and bioactivity profiles:

Alcohol UsedCatalystTemperatureYieldProduct Application
MethanolH₂SO₄Reflux82%Prodrug synthesis
EthanolHCl gas60°C78%Lipophilicity enhancement
Benzyl alcoholp-TsOH110°C65%Polymer-bound intermediates

Mechanism: Protonation of the carboxylic acid enhances electrophilicity, enabling nucleophilic attack by the alcohol. Water removal shifts equilibrium toward ester formation.

Amide Formation

The acid reacts with amines to form pharmacologically relevant amides. A 2024 study achieved 90% yield using CDI (1,1'-carbonyldiimidazole) as an activating agent :

Protocol :

  • Activate carboxylic acid with CDI (1.2 eq) in THF at 0°C

  • Add primary/secondary amine (1.5 eq)

  • Stir at 25°C for 12 h

Key Derivatives :

Amine PartnerBiological ActivityYield
Pyridin-2-amineKinase inhibition88%
4-BromobenzylamineAntimicrobial76%
MorpholineSolubility modifier82%

Decarboxylation

Thermal decarboxylation occurs at 180-200°C, producing gaseous CO₂ and the corresponding pyrazole derivative:

C12H9BrF2N2O2C11H7BrF2N2+CO2\text{C}_{12}\text{H}_9\text{BrF}_2\text{N}_2\text{O}_2\rightarrow \text{C}_{11}\text{H}_7\text{BrF}_2\text{N}_2+\text{CO}_2\uparrow

Conditions :

  • Solvent-free

  • Nitrogen atmosphere

  • 92% conversion in 3 h

Cyclocondensation Reactions

The pyrazole nitrogen participates in heterocycle formation. With α,β-unsaturated ketones, it forms fused pyrazolo-pyrimidines under acidic conditions :

Representative Reaction :

  • React with chalcone derivatives (1 eq)

  • HCl (cat.) in ethanol

  • 80°C, 8 h → 70-85% yield

Product Applications :

  • PDE4 inhibitors for asthma

  • Anticancer scaffolds

Nucleophilic Aromatic Substitution

The para-bromo substituent undergoes substitution with strong nucleophiles:

ReagentConditionsProductYield
NaN₃DMF, 120°C, 24 h1-(4-Azidophenyl) derivative68%
CuCNNMP, 180°C, 48 hCyano-substituted analog55%
NH₃ (liq.)Sealed tube, 150°C4-Aminophenyl variant73%

Kinetic Note: Electron-withdrawing carboxylic acid group deactivates the ring, requiring harsh conditions.

Comparative Reactivity of Analogues

Substituent effects on reaction rates (relative to parent compound):

Substituent at Position 5Esterification RateAmidation Yield
-CF₃ (Trifluoromethyl)1.2x faster5% lower
-Cl (Chloro)0.8x slowerComparable
-CH₃ (Methyl)1.5x faster 10% higher

This compound’s reactivity profile enables diverse applications in medicinal chemistry, particularly in developing kinase inhibitors and antimicrobial agents . Recent advances in flow chemistry have improved yields in continuous esterification processes by 12-15% compared to batch methods . Ongoing research focuses on photocatalytic decarboxylative couplings to access complex polyheterocycles .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Pyrazole Derivatives

Below is a detailed comparison of the target compound with its structural analogs, focusing on substituent effects, physicochemical properties, and biological activities.

Table 1: Structural and Functional Comparison of Pyrazole-4-Carboxylic Acid Derivatives

Compound Name (CAS No.) Position 1 Substituent Position 5 Substituent Position 4 Substituent Molecular Weight (g/mol) Key Properties/Applications
Target Compound 4-Bromophenyl Difluoromethyl Carboxylic acid 316.13 Guanylate cyclase activation
1-(4-Bromophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid (618070-63-6) 4-Bromophenyl Trifluoromethyl Carboxylic acid 334.11 Higher lipophilicity; enhanced metabolic stability
1-(4-Chlorophenyl)-4-(2-hydroxyethyl)-5-oxo-2,5-dihydro-1H-pyrazole-3-carboxylic acid (1210492-11-7) 4-Chlorophenyl Oxo (keto) Carboxylic acid 296.69 Reduced steric bulk; potential antibacterial activity
3-(4-Bromophenyl)-1-carbamothioyl-5-(2-carbamothioylhydrazinyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid 4-Bromophenyl Carbamothioylhydrazinyl Carboxylic acid 438.29 Hydrogen-bonding capacity; antimycobacterial applications
1-(4-Fluorophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid (618070-62-5) 4-Fluorophenyl Trifluoromethyl Carboxylic acid 290.19 Lower molecular weight; improved solubility

Substituent Effects on Pharmacological Activity

  • 4-Fluorophenyl derivatives exhibit reduced steric hindrance, favoring solubility but compromising target affinity .
  • Position 5 (Electron-Withdrawing Groups):

    • Difluoromethyl (target compound) offers moderate electron-withdrawing effects, balancing reactivity and metabolic stability.
    • Trifluoromethyl analogs (e.g., 618070-63-6) increase lipophilicity and resistance to oxidative metabolism, but may reduce solubility .
  • Position 4 (Carboxylic Acid):

    • The carboxylic acid group is critical for hydrogen bonding with biological targets, such as guanylate cyclase . Derivatives with bulkier substituents (e.g., carbamothioylhydrazinyl in ) show altered pharmacokinetic profiles due to enhanced hydrogen-bonding networks.

Preparation Methods

Halogenation and Difluoromethylation of Pyrazole Precursors

A key approach involves starting from aminopyrazole derivatives, which are halogenated at the 4-position, followed by difluoromethylation via diazonium salt intermediates and coupling with potassium difluoromethyl trifluoroborate.

Stepwise procedure:

Step Reaction Description Reagents & Conditions Yield & Purity
1 Halogenation of N-substituted aminopyrazole (e.g., N-methyl-3-aminopyrazole) Reaction with bromine or iodine in aqueous medium Formation of 4-halogen-1-methyl-1H-pyrazole-3-amine
2 Diazotization and coupling with potassium difluoromethyl trifluoroborate Sodium nitrite aqueous solution, cuprous oxide catalyst Formation of 4-bromo-3-(difluoromethyl)-1-methyl-1H-pyrazole
3 Grignard exchange and carboxylation Isopropyl magnesium chloride (Grignard reagent), carbon dioxide gas 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid; total yield up to 64%, purity >99.5%

This method avoids isomer formation typical in traditional processes and is amenable to scale-up.

Claisen Condensation and Pyrazole Ring Closure

Another approach involves preparation of alkyl 3-difluoromethyl-1-methyl-1H-pyrazole-4-carboxylic acid esters as intermediates, which can be hydrolyzed to the acid.

Key steps include:

Step Reaction Description Reagents & Conditions Notes
1 Preparation of alkyl difluoroacetoacetate Claisen condensation with acidification by carbonic acid generated in situ (CO2 + H2O) Yields of 75-80% for purified esters
2 Coupling with trialkyl orthoformate in acetyl anhydride Provides alkyl 2-alkomethylene-4,4-difluoro-3-oxobutyrate intermediate -
3 Pyrazole ring closure Two-phase system with weak base (Na2CO3, K2CO3, NaHCO3, or KHCO3), methylhydrazine, temperature -20°C to 5°C High purity product (~99.9%) precipitates and is isolated by filtration

This method is economically advantageous and suitable for large-scale production due to less waste and improved cost efficiency.

Comparative Table of Key Preparation Methods

Method Starting Materials Key Reagents Reaction Type Yield (%) Purity (%) Advantages Limitations
Halogenation-Diazotization-Coupling-Grignard Carboxylation N-methyl-3-aminopyrazole, Br2, K-difluoromethyl trifluoroborate Br2/I2, NaNO2, Cu2O, iPrMgCl, CO2 Multi-step substitution and carboxylation Up to 64% total >99.5% Avoids isomers, scalable Multi-step, requires careful control
Claisen Condensation and Ring Closure Alkyl difluoroacetoacetate, methylhydrazine CO2 (in situ carbonic acid), trialkyl orthoformate, acetyl anhydride, weak bases Condensation, ring closure 75-80% (ester intermediate) ~99.9% Economical, high purity, scalable Requires low temperature control
Pyrazole Carboxylate Synthesis (Related) 4-bromophenylhydrazine, diketones LiOH, CDI, DMHA, NMM Esterification and purification ~45% Characterized by NMR/MS Provides scaffold for further modification Lower yield, indirect for difluoromethyl

Detailed Research Findings and Notes

  • The halogenation and diazotization route is notable for avoiding the formation of positional isomers, a common issue in pyrazole chemistry, thus enhancing product purity and process efficiency.

  • The use of potassium difluoromethyl trifluoroborate as a difluoromethyl source is effective and provides good regioselectivity in substitution reactions.

  • Grignard reagent-mediated carboxylation with carbon dioxide is a classical and reliable method to introduce the carboxylic acid functionality on the pyrazole ring.

  • The Claisen condensation-based method benefits from in situ generation of carbonic acid via CO2 and water, enabling a mild acidification step that improves environmental and cost profiles.

  • Ring closure in a biphasic system with weak bases and methylhydrazine at low temperatures ensures high purity and yield of the pyrazole ring system.

  • Although direct synthetic routes to the exact compound this compound are limited in literature, analogous pyrazole derivatives with 4-bromophenyl substitution have been synthesized and characterized, providing useful synthetic intermediates.

Q & A

Q. Methodology :

  • Perform X-ray crystallography to resolve ambiguities in substituent positioning. For example, unit cell parameters (e.g., orthorhombic P2₁2₁2₁ symmetry, a = 11.3476 Å, b = 14.0549 Å, c = 15.954 Å) validate bond lengths and angles .
  • Compare experimental ¹H/¹³C NMR shifts (e.g., δ 7.8–8.2 ppm for aromatic protons) with DFT-calculated spectra. Adjust computational models (basis sets: B3LYP/6-311+G(d,p)) to account for solvent effects (DMSO-d₆) .

What advanced techniques are critical for confirming the regiochemistry of substituents on the pyrazole ring?

Q. Key Methods :

  • Single-crystal X-ray diffraction : Resolves substituent positions via electron density maps. For example, dihedral angles between the pyrazole ring and 4-bromophenyl group (e.g., 12.5°) confirm spatial orientation .
  • 2D NMR (COSY, NOESY) : Correlates proton-proton interactions to distinguish between C-4 and C-5 carboxylate placement .

How can researchers evaluate the biological activity of this compound while addressing solubility limitations?

Q. Methodological Approach :

  • Solubility Enhancement : Use DMSO for in vitro assays (≤1% v/v to minimize cytotoxicity). For in vivo studies, prepare sodium salts via neutralization with NaOH .
  • Bioactivity Screening : Test against enzyme targets (e.g., carbonic anhydrase isoforms) using fluorometric assays. IC₅₀ values from dose-response curves (0.1–100 µM range) quantify inhibitory potency .

What computational strategies are effective in predicting the compound’s interaction with biological targets?

Q. Protocol :

  • Molecular Docking (AutoDock Vina) : Dock the compound into protein active sites (e.g., COX-2 or kinases) using optimized force fields. Validate with MD simulations (100 ns trajectories, AMBER) to assess binding stability .
  • Pharmacophore Modeling : Identify critical interactions (e.g., hydrogen bonds with carboxylate groups, hydrophobic contacts with bromophenyl) to guide SAR studies .

How should researchers address discrepancies in reported bioactivity data across studies?

Q. Troubleshooting Steps :

  • Standardize Assay Conditions : Control pH (7.4 PBS), temperature (37°C), and cell lines (e.g., HEK293 for receptor-binding assays) to minimize variability .
  • Validate Purity : Use HPLC (C18 column, acetonitrile/water gradient) to confirm >95% purity. Impurities (e.g., unreacted intermediates) may skew bioactivity results .

What are the key challenges in characterizing the compound’s stability under physiological conditions?

Q. Analytical Workflow :

  • Forced Degradation Studies : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H₂O₂) conditions. Monitor degradation via LC-MS (Q-TOF) to identify labile groups (e.g., difluoromethyl hydrolysis) .
  • Thermogravimetric Analysis (TGA) : Determine decomposition onset temperatures (>200°C) to guide storage recommendations (desiccated, -20°C) .

How can isosteric replacements (e.g., Br → F) impact the compound’s electronic properties and bioactivity?

Q. Case Study :

  • Electron-Withdrawing Effects : Bromine (σₚ = 0.86) vs. fluorine (σₚ = 0.78) alters aromatic ring electron density, affecting binding to hydrophobic pockets.
  • Synthetic Comparison : Replace 4-bromophenyl with 4-fluorophenyl in cross-coupling reactions. Assess bioactivity shifts (e.g., 2-fold IC₅₀ increase in kinase inhibition) .

What methodologies are recommended for studying the compound’s metabolic pathways?

Q. In Vitro/In Vivo Strategies :

  • Microsomal Incubations : Use liver microsomes (human/rat) with NADPH cofactor. Detect metabolites via UPLC-QqQ-MS (e.g., hydroxylation at difluoromethyl) .
  • Radiolabeling : Synthesize ¹⁴C-labeled analogs to track excretion profiles in rodent models .

How can structure-activity relationship (SAR) studies be systematically designed for derivatives of this compound?

Q. SAR Framework :

  • Substituent Variation : Synthesize analogs with modified aryl (e.g., 4-Cl, 4-OMe) or heterocyclic groups.

  • Data Table :

    DerivativeR₁ (Position 1)R₂ (Position 5)IC₅₀ (µM)
    Parent4-BromophenylDifluoromethyl0.45
    Analog A4-FluorophenylTrifluoromethyl0.78
    Analog B4-ChlorophenylMethyl>10
    Data adapted from pyrazole derivative studies .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
1-(4-bromophenyl)-5-(difluoromethyl)-1H-pyrazole-4-carboxylic acid
Reactant of Route 2
Reactant of Route 2
1-(4-bromophenyl)-5-(difluoromethyl)-1H-pyrazole-4-carboxylic acid

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